2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile

Catalog No.
S519978
CAS No.
1825345-33-2
M.F
C26H22N6O2
M. Wt
450.502
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)me...

CAS Number

1825345-33-2

Product Name

2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile

IUPAC Name

2-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile

Molecular Formula

C26H22N6O2

Molecular Weight

450.502

InChI

InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15H,11-14,16H2,(H,30,33)

InChI Key

ZDDPBFWHZOJFHF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54

Solubility

Soluble in DMSO, not in water

Synonyms

AZ9482; AZ-9482; AZ 9482.

Description

The exact mass of the compound 2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile is 450.18042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: The National Institutes of Health's PubChem database provides basic information about the compound, including its chemical structure and identifiers, but no mention of specific research applications [].
  • Biologically Relevant Small Molecules: Resources like the Biological Magnetic Resonance Bank (BMRB) list the compound as part of their database of biologically relevant small molecules, but details on its function are not available [].

Further Research:

While there's no clear information on specific applications, continued exploration through scientific databases and literature reviews might reveal research efforts involving this compound. Here are some resources for further investigation:

  • SCIENTIFIC ABSTRACTS: Databases like PubMed and Web of Science can be searched using the compound's name or identifiers to find scientific articles that mention it. These articles might shed light on its potential research applications.
  • Patent Databases: Searching patent databases like Espacenet or USPTO might reveal patents where this compound is claimed as part of an invention. Patents often describe the potential uses of a compound.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

450.18042

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-[4-[3-[(4-oxidanylidene-3~{H}-phthalazin-1-yl)methyl]phenyl]carbonylpiperazin-1-yl]pyridine-3-carbonitrile

Dates

Modify: 2023-08-15
Jeffrey W. Johannes, Lynsie Almeida, Kevin Daly, Andrew D. Ferguson, Shaun E. Grosskurth, Huiping Guan, Tina Howard, Stephanos Ioannidis, Steven Kazmirski, Michelle L. Lamb, Nicholas A. Larsen, Paul D. Lyne, Keith Mikule, Claude Ogoe, Bo Peng, Philip Petteruti, Jon A. Read, Nancy Su, Mark Sylvester, Scott Throner, Wenxian Wang, et al. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering

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